

H3B-8800 dosing and administration schedule for in vivo mouse studies

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Compound of Interest

Compound Name: H3B-8800

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Application Notes and Protocols for H3B-8800 In Vivo Mouse Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of **H3B-8800**, an orally available small-molecule splicing modulator, in in vivo mouse studies. **H3B-8800** has shown preferential lethality in cancer cells harboring spliceosome mutations and is being investigated for various myeloid malignancies.^{[1][2]}

Quantitative Data Summary

The following tables summarize the dosing and administration schedules of **H3B-8800** used in various preclinical mouse models.

Table 1: **H3B-8800** Dosing in Xenograft and Patient-Derived Xenograft (PDX) Mouse Models

Mouse Model	Cancer Type	H3B-8800 Dose (mg/kg)	Administration Route	Dosing Schedule	Reference
NSG mice with K562 cell xenografts (SF3B1WT or SF3B1K700E)	Leukemia	2, 4, 8	Oral	Daily	[3] [4]
NSG mice with HNT-34 cell xenografts (endogenous SF3B1K700E)	Acute Myeloid Leukemia (AML)	Not specified	Oral	Daily	[3]
PDX models from CMML patients (with and without SRSF2 mutations)	Chronic Myelomonocytic Leukemia (CMML)	8	Oral	Daily for 10 days (two 5-day intervals with a 2-day break)	[5]
NSG mice with MEC1 cell xenografts (SF3B1WT or SF3B1K700E)	Chronic Lymphocytic Leukemia (CLL)	6	Oral	Daily for 10 days	[6]

Table 2: Summary of Mouse Models and Cell Lines Used in **H3B-8800** In Vivo Studies

Mouse Strain	Cell Line/Tumor Type	Key Genetic Feature	Studied Cancer
NOD-scid IL2R ^γ null (NSG)	K562	Isogenic SF3B1WT and SF3B1K700E	Leukemia
NSG	HNT-34	Endogenous SF3B1K700E	Acute Myeloid Leukemia (AML)
NSG	Patient-Derived Xenografts (PDX)	SRSF2 mutations	Chronic Myelomonocytic Leukemia (CMML)
NSG	MEC1	Isogenic SF3B1WT and SF3B1K700E (luciferase-expressing)	Chronic Lymphocytic Leukemia (CLL)
CB17-SCID	K562	SF3B1WT or SF3B1K700E	Leukemia

Experimental Protocols

Preparation of H3B-8800 Formulation for Oral Administration

While specific formulation details are often proprietary, a general protocol for preparing a small molecule inhibitor for oral gavage in mice is as follows:

- **Vehicle Selection:** A common vehicle for oral administration in mice is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The appropriate vehicle should be determined based on the solubility and stability of **H3B-8800**.
- **Calculation of Required Amount:** Calculate the total amount of **H3B-8800** and vehicle needed for the entire study, accounting for the number of mice, dose, dosing volume, and duration of the experiment. A typical oral gavage volume for a mouse is 100 μ L per 10 grams of body weight.
- **Preparation of Formulation:**

- Weigh the required amount of **H3B-8800** powder.
- In a sterile container, gradually add the **H3B-8800** powder to the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
- The final concentration of the formulation should be calculated to deliver the desired dose in the appropriate volume. For example, for a 4 mg/kg dose in a 20g mouse with a dosing volume of 200 μ L, the concentration would be 0.4 mg/mL.
- Storage: The prepared formulation should be stored according to the manufacturer's recommendations, typically at 4°C for short-term storage. The stability of the formulation should be validated for the duration of the study.

In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a typical efficacy study using cancer cell line-derived xenografts in immunodeficient mice.

- Animal Models: Use immunodeficient mice such as NOD-scid IL2R γ null (NSG) or CB17-SCID mice, aged 6-8 weeks.[\[4\]](#)
- Cell Culture and Implantation:
 - Culture human cancer cell lines (e.g., K562, HNT-34, MEC1) with the desired SF3B1 or other spliceosome mutation status under standard conditions.
 - Harvest cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
 - Subcutaneously inject the cell suspension (typically $5-10 \times 10^6$ cells in 100-200 μ L) into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).

- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
- Drug Administration:
 - Administer **H3B-8800** or vehicle orally via gavage according to the schedules outlined in Table 1.[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Monitoring and Endpoints:
 - Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
 - The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
 - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

In Vivo Studies in Patient-Derived Xenograft (PDX) Models

PDX models more closely recapitulate the heterogeneity of human tumors.

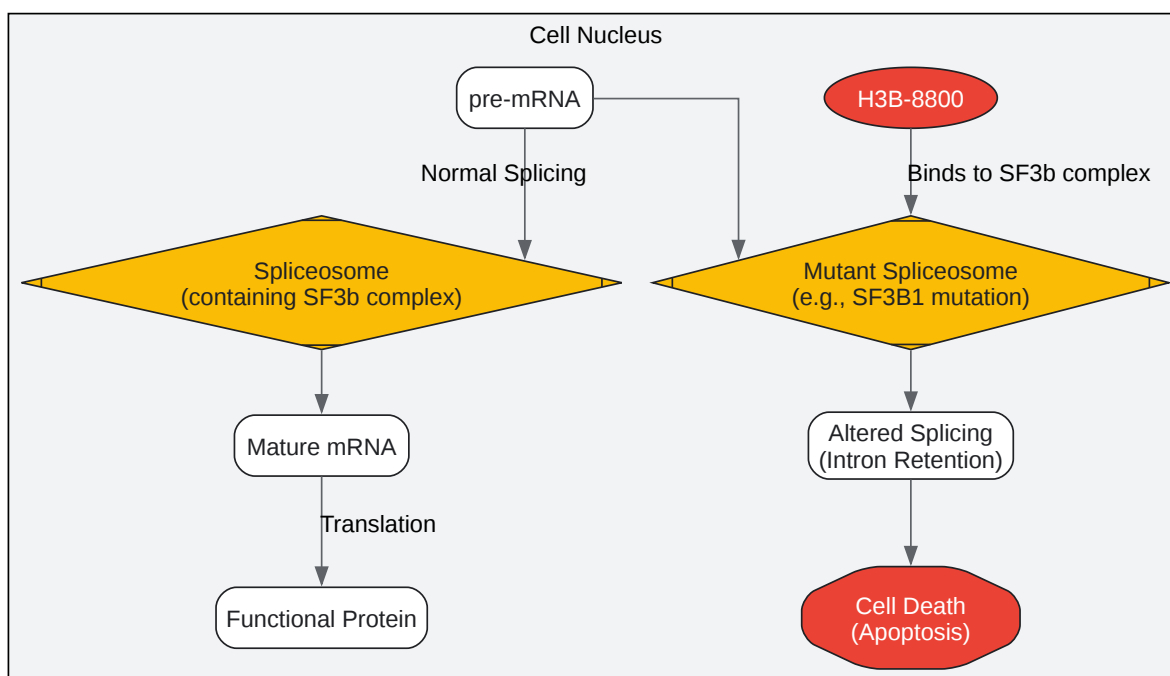
- PDX Model Generation:
 - Obtain patient tumor tissue (e.g., bone marrow aspirates from AML or CMML patients) under approved protocols.[\[3\]](#)
 - Implant the patient material subcutaneously or orthotopically into immunodeficient mice.
- Drug Treatment and Analysis:
 - Once tumors are established and have been passaged, randomize tumor-bearing mice into treatment groups.
 - Administer **H3B-8800** or vehicle as described for xenograft models.[\[5\]](#)
 - Monitor tumor growth and animal health.

- At the study's conclusion, collect tissues for analysis of treatment efficacy and pharmacodynamic markers.

Visualizations

H3B-8800 Mechanism of Action

H3B-8800 is a modulator of the spliceosome, an essential cellular machinery responsible for RNA splicing.[7] It binds to the SF3b complex, a core component of the spliceosome.[1][8] This interaction alters the splicing process, leading to the retention of introns in the final messenger RNA (mRNA).[7] In cancer cells with mutations in splicing factors like SF3B1, this altered splicing preferentially leads to cell death, while cells with wild-type splicing factors are less affected.[7]

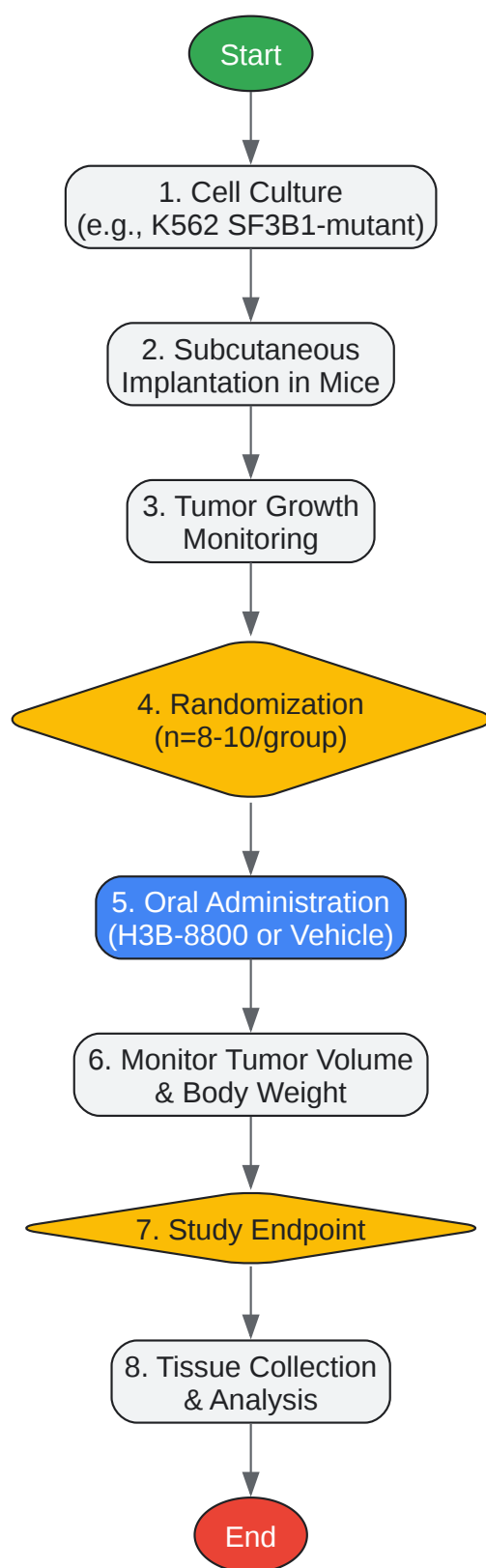


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Caption: Mechanism of action of **H3B-8800** in spliceosome-mutant cancer cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of **H3B-8800** in a mouse xenograft model.



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Caption: Workflow for an in vivo efficacy study of **H3B-8800**.

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